molecular formula C22H27N7O B6474011 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640971-59-9

2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6474011
CAS No.: 2640971-59-9
M. Wt: 405.5 g/mol
InChI Key: KMTHMDYWOAKTOQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a morpholine ring, a piperazine ring, and a cyclopenta[b]pyridine ring. The presence of these functional groups suggests that the compound could have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The pyrimidine, morpholine, and piperazine rings would all contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo electrophilic substitution, while the morpholine and piperazine rings could act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine, morpholine, and piperazine rings could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The presence of the pyrimidine, morpholine, and piperazine rings suggests that it could interact with a variety of biological receptors .

Properties

IUPAC Name

2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-24-20(14-21(25-16)28-9-11-30-12-10-28)27-5-7-29(8-6-27)22-18(15-23)13-17-3-2-4-19(17)26-22/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTHMDYWOAKTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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